molecular formula C20H17N5O4S B11192976 N-(2,4-dimethoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-(2,4-dimethoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11192976
M. Wt: 423.4 g/mol
InChI Key: NLBMNZRGQROAPR-UHFFFAOYSA-N
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Description

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, an oxadiazole ring, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole and oxadiazole rings. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can lead to the formation of substituted thiazole or oxadiazole compounds .

Scientific Research Applications

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C20H17N5O4S/c1-27-14-4-3-13(16(9-14)28-2)10-22-18(26)20-23-15(11-30-20)19-24-17(25-29-19)12-5-7-21-8-6-12/h3-9,11H,10H2,1-2H3,(H,22,26)

InChI Key

NLBMNZRGQROAPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4)OC

Origin of Product

United States

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